4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide
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Overview
Description
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to the benzene ring, along with a nitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 4-methyl-2-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-butoxy-N-(4-methyl-2-aminophenyl)benzamide.
Substitution: Various alkoxy-substituted benzamides.
Oxidation: 4-butoxy-N-(4-carboxy-2-nitrophenyl)benzamide.
Scientific Research Applications
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis. In the case of anticancer activity, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(4-methoxy-2-nitrophenyl)benzamide.
- 4-butoxy-N-(4-ethyl-2-nitrophenyl)benzamide.
- 4-butoxy-N-(4-methyl-2-aminophenyl)benzamide.
Uniqueness
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-4-11-24-15-8-6-14(7-9-15)18(21)19-16-10-5-13(2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDYXSVKHQUMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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